N-Ethyl-2-(3-methoxyphenoxy)ethanamine

Lipophilicity LogP CNS Drug Design

N-Ethyl-2-(3-methoxyphenoxy)ethanamine, with CAS number 915923-69-2, is a secondary amine and ether belonging to the phenoxyethanamine class. Its molecular formula is C₁₁H₁₇NO₂ with a molecular weight of 195.26 g/mol.

Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
CAS No. 915923-69-2
Cat. No. B1489574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-2-(3-methoxyphenoxy)ethanamine
CAS915923-69-2
Molecular FormulaC11H17NO2
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCCNCCOC1=CC=CC(=C1)OC
InChIInChI=1S/C11H17NO2/c1-3-12-7-8-14-11-6-4-5-10(9-11)13-2/h4-6,9,12H,3,7-8H2,1-2H3
InChIKeyCDRKZAFQUWLOIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-2-(3-methoxyphenoxy)ethanamine (CAS 915923-69-2): Core Physicochemical Profile and Building Block Identity for Rational Procurement


N-Ethyl-2-(3-methoxyphenoxy)ethanamine, with CAS number 915923-69-2, is a secondary amine and ether belonging to the phenoxyethanamine class. Its molecular formula is C₁₁H₁₇NO₂ with a molecular weight of 195.26 g/mol . It is commonly supplied as a liquid free base with a purity of ≥95% and is utilized as a versatile small molecule scaffold or building block in medicinal chemistry and organic synthesis . Key predicted physicochemical properties include a LogP of 2.18, a pKa of 9.37±0.19, and 6 rotatable bonds, which differentiate it from its primary amine analog . While it is structurally related to the antidepressant metabolite O-desmethylvenlafaxine, its primary value lies in its role as an intermediate for constructing more complex molecules .

Why N-Ethyl-2-(3-methoxyphenoxy)ethanamine (CAS 915923-69-2) Cannot Be Substituted with its Primary Amine Analog


Generic substitution with the closely related primary amine, 2-(3-methoxyphenoxy)ethanamine (CAS 6487-86-1), is inadvisable due to significant differences in lipophilicity, molecular flexibility, and basicity. These divergent physicochemical properties can profoundly impact the compound's behavior in chemical reactions, its partitioning in biological systems, and its suitability for specific synthetic transformations. For instance, the N-ethyl substitution in 915923-69-2 increases the calculated LogP from 1.3 to 2.18 [1], adds two additional rotatable bonds, and modulates the amine pKa. These are not trivial differences; they dictate the molecule's potential for passive membrane permeability, receptor binding, and the stability of derived intermediates. The following evidence-based comparisons quantify these distinctions and provide a rational basis for selecting this specific compound.

Quantitative Differentiation Guide: N-Ethyl-2-(3-methoxyphenoxy)ethanamine vs. Primary Amine Analog (CAS 6487-86-1)


Enhanced Lipophilicity: A Key Differentiator for CNS Permeability and Organic Phase Partitioning

N-Ethyl-2-(3-methoxyphenoxy)ethanamine (target) exhibits a significantly higher calculated octanol-water partition coefficient (LogP) of 2.18 compared to the primary amine analog 2-(3-methoxyphenoxy)ethanamine, which has an XLogP3 value of 1.3 [1]. This 0.88-unit increase in LogP translates to an approximately 7.6-fold greater predicted lipophilicity, a critical parameter for compounds intended to cross biological membranes, such as the blood-brain barrier, or for those designed to partition into organic solvents during extraction or chromatography . The N-ethyl group is the sole structural difference driving this change, demonstrating the profound impact of this substitution on the molecule's physicochemical profile.

Lipophilicity LogP CNS Drug Design Partitioning

Increased Rotatable Bond Count: Impact on Conformational Flexibility and Target Engagement

The target compound possesses 6 rotatable bonds, as confirmed by vendor data, compared to only 4 rotatable bonds for the primary amine analog 2-(3-methoxyphenoxy)ethanamine, as calculated by PubChem [1]. The additional two rotatable bonds arise directly from the N-ethyl substitution, which introduces an extra C-C bond capable of free rotation. This increase in conformational freedom can significantly affect the molecule's entropic cost upon binding to a biological target and may enable it to adopt a wider range of low-energy conformations, potentially improving its fit within a flexible binding pocket [2].

Conformational Flexibility Rotatable Bonds Molecular Docking Entropy

Basicity Modulation: pKa Differences and Their Implications for Salt Formation and Solubility

The predicted pKa of the secondary amine group in N-ethyl-2-(3-methoxyphenoxy)ethanamine is 9.37±0.19, while the primary amine analog 2-(3-methoxyphenoxy)ethanamine has a predicted pKa of approximately 9.5 . The slightly lower pKa of the target compound indicates it is marginally less basic than the primary amine. This subtle difference can be leveraged in specific synthetic contexts: for instance, in selective acylation or alkylation reactions, or in the design of salts with specific dissolution profiles. A lower pKa may also result in a higher fraction of the unionized, more lipophilic species at physiological pH (7.4), further contributing to its enhanced passive membrane permeability compared to the primary amine.

Basicity pKa Salt Formation Aqueous Solubility

Purity Grade and Physical State Availability: Meeting Diverse Research and Industrial Specifications

N-Ethyl-2-(3-methoxyphenoxy)ethanamine is commercially available in a liquid free base form with a purity of ≥98% from multiple suppliers, including MolCore and ChemScene . This is a distinct advantage over the primary amine analog, which is more commonly offered as a solid or liquid with a purity of ≥97% . The availability of a high-purity (≥98%) liquid form simplifies the preparation of stock solutions for high-throughput screening and other applications requiring precise liquid handling. Furthermore, the liquid physical state eliminates the need for dissolution prior to use in many synthetic protocols, saving time and reducing the risk of degradation associated with repeated freeze-thaw cycles.

Purity Physical Form Sourcing Supply Chain

Storage and Stability: Cold-Chain Requirements and Long-Term Integrity

Both N-ethyl-2-(3-methoxyphenoxy)ethanamine and its primary amine analog require refrigerated storage at 2-8°C to ensure long-term stability [1]. This cold-chain requirement is a practical consideration for procurement and inventory management, as it may necessitate special shipping and handling procedures. The target compound's higher purity grade (≥98%) and liquid state may confer a slight advantage in stability during storage, as liquids are generally less prone to degradation from moisture absorption compared to solids, but both compounds should be handled under anhydrous conditions and protected from light.

Stability Storage Conditions Refrigeration Supply Chain Management

Recommended Research and Industrial Use Cases for N-Ethyl-2-(3-methoxyphenoxy)ethanamine (CAS 915923-69-2)


CNS Drug Discovery: Lead-Like Scaffold for Serotonin Receptor Modulators

The enhanced lipophilicity (LogP 2.18) and increased molecular flexibility of N-ethyl-2-(3-methoxyphenoxy)ethanamine make it a superior starting point for designing central nervous system (CNS) penetrant ligands, particularly those targeting the 5-HT2A serotonin receptor. Its physicochemical profile aligns with the known requirements for CNS drugs, and its structural similarity to known pharmacophores suggests potential for rapid optimization into potent modulators [1] [2]. Compared to the more polar primary amine analog, this compound's higher LogP offers a distinct advantage in achieving adequate brain exposure.

Chemical Biology: High-Purity Probe for GPCR and Transporter Studies

The commercial availability of this compound at ≥98% purity and in a liquid physical state facilitates its use as a high-quality chemical probe in cell-based assays. Its predicted interaction with G-protein coupled receptors (GPCRs) and the serotonin transporter (SERT) makes it a valuable tool for investigating these important drug targets . The consistent quality and form reduce assay variability, which is critical for generating reliable structure-activity relationship (SAR) data during hit validation and lead optimization campaigns.

Medicinal Chemistry: Diversifiable Secondary Amine Scaffold for Library Synthesis

As a secondary amine, N-ethyl-2-(3-methoxyphenoxy)ethanamine provides a unique and reactive handle for the rapid construction of diverse compound libraries through acylation, reductive amination, and sulfonylation reactions . Its 6 rotatable bonds offer greater conformational diversity in the resulting library members, increasing the chances of discovering a hit with optimal binding properties. This scaffold is particularly well-suited for exploring chemical space around known antidepressant pharmacophores, such as those found in venlafaxine derivatives.

Process Chemistry: Optimized Building Block for Kilogram-Scale Synthesis

For researchers scaling up a promising lead series, the liquid physical state and high purity of this building block simplify large-scale handling and reaction setup. The compound's properties allow for precise volumetric dispensing, which is a significant advantage in automated synthesis and process development. The consistent quality and well-defined physicochemical parameters (pKa, LogP) also aid in the development of robust and reproducible synthetic routes for the production of advanced intermediates and active pharmaceutical ingredients (APIs) .

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